REACTION_CXSMILES
|
Cl[C:2]1[C:7]([F:8])=[C:6]([CH:9]=[N:10]O)[CH:5]=[CH:4][N:3]=1>C(O)(=O)C.[Zn]>[F:8][C:7]1[CH:2]=[N:3][CH:4]=[CH:5][C:6]=1[CH2:9][NH2:10]
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Name
|
2-chloro-3-fluoro-pyridine-4-carbaldehyde oxime
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Quantity
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1.34 g
|
Type
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reactant
|
Smiles
|
ClC1=NC=CC(=C1F)C=NO
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2.52 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at RT for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The colored oily residue was partitioned between CH2Cl2 and 1N HCl
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted twice with CH2Cl2
|
Type
|
EXTRACTION
|
Details
|
the resulting white suspension was extracted repeatedly with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
The combined organics were dried (phase separator)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |